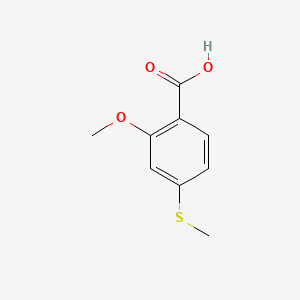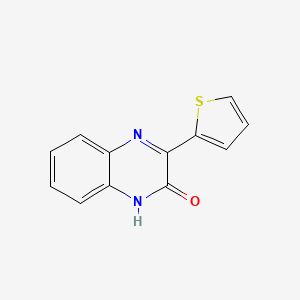
3-(Thiophen-2-yl)quinoxalin-2(1H)-one
描述
3-(Thiophen-2-yl)quinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxalinone core with a thiophene ring attached at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)quinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of quinoxaline derivatives with thiophene-2-carbaldehyde under specific conditions. For instance, the Weidenhagen reaction can be employed, where quinoline-5,6-diamine reacts with thiophene-2-carbaldehyde . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium hydroxide (KOH).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
3-(Thiophen-2-yl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydroquinoxalinone derivatives.
Substitution: Electrophilic substitution reactions such as bromination, nitration, formylation, acylation, and sulfonation are common.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various electrophiles and catalysts depending on the desired substitution.
Major Products
The major products formed from these reactions include substituted quinoxalinone derivatives, which can have different functional groups attached to the quinoxaline or thiophene rings.
科学研究应用
3-(Thiophen-2-yl)quinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-(Thiophen-2-yl)quinoxalin-2(1H)-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit topoisomerase enzymes, resulting in DNA damage and cell death . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
相似化合物的比较
Similar Compounds
2-(2-Thienyl)-1(3)H-imidazo[4,5-f]quinoline: Similar in structure but with an imidazoquinoline core.
N-substituted 2,5-di(2-thienyl)pyrroles: Contains thiophene rings but with a pyrrole core.
Thiazolidine derivatives: Five-membered heterocycles with sulfur and nitrogen atoms.
Uniqueness
3-(Thiophen-2-yl)quinoxalin-2(1H)-one is unique due to its combination of a quinoxalinone core and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
属性
IUPAC Name |
3-thiophen-2-yl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-11(10-6-3-7-16-10)13-8-4-1-2-5-9(8)14-12/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIKCZVHLJFOFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352351 | |
| Record name | 3-(2-thienyl)-1,2-dihydroquinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64532-10-1 | |
| Record name | 3-(2-thienyl)-1,2-dihydroquinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

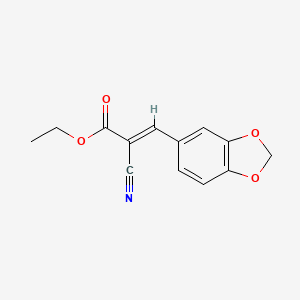

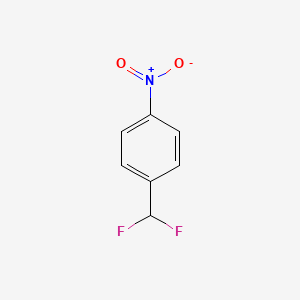


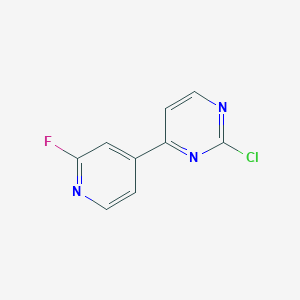
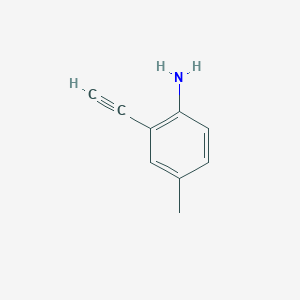


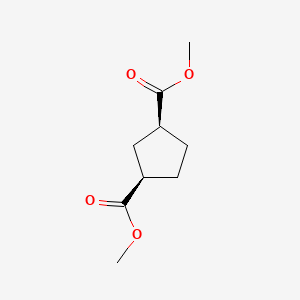
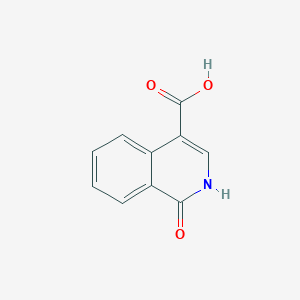
![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)
